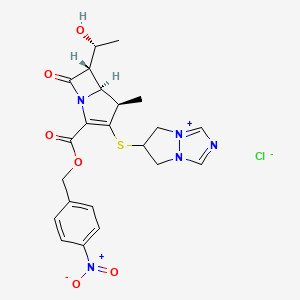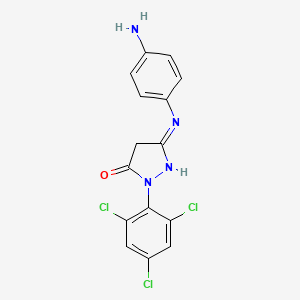
Protected Biapenem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protected Biapenem is a derivative of Biapenem, a carbapenem antibiotic widely used in Asia for treating infections caused by susceptible bacteria . It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The “protected” form of Biapenem refers to its chemically modified version to enhance stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Protected Biapenem involves multiple steps, starting from the core structure of Biapenem. The process typically includes the protection of functional groups to prevent unwanted reactions during the synthesis. Common protecting groups used include silyl ethers and acetals. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification . The production also includes stringent quality control measures to ensure the compound’s efficacy and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Protected Biapenem undergoes various chemical reactions, including:
Oxidation: Involves the conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Protected Biapenem has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbapenem antibiotics’ reactivity and stability.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored for its potential in treating multi-drug resistant bacterial infections.
Wirkmechanismus
Protected Biapenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . The compound’s stability and efficacy are enhanced by its protected form, which prevents degradation by bacterial enzymes.
Similar Compounds:
Imipenem: Another carbapenem antibiotic, but less stable to renal dehydropeptidase-I.
Meropenem: Similar spectrum of activity but different pharmacokinetic properties.
Panipenem: Requires co-administration with a dehydropeptidase inhibitor.
Uniqueness: this compound is unique due to its enhanced stability and efficacy compared to other carbapenems. Its protected form allows it to resist degradation by bacterial enzymes, making it a potent option for treating resistant bacterial infections .
Eigenschaften
Molekularformel |
C22H24ClN5O6S |
|---|---|
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |
InChI |
InChI=1S/C22H24N5O6S.ClH/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)34-16-7-24-10-23-11-25(24)8-16)22(30)33-9-14-3-5-15(6-4-14)27(31)32;/h3-6,10-13,16-18,28H,7-9H2,1-2H3;1H/q+1;/p-1/t12-,13-,17-,18-;/m1./s1 |
InChI-Schlüssel |
UQQRIMQMDCYVMZ-PVKSKXJJSA-M |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O.[Cl-] |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)


![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)

